N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide
Overview
Description
“N’-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide” is a chemical compound with the CAS Number: 1016780-05-4 . It has a molecular weight of 233.31 . The IUPAC name for this compound is N’-hydroxy-2-(1-piperidinylmethyl)benzenecarboximidamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,13H,1,4-5,8-10,14H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The compound is a powder at room temperature .Scientific Research Applications
Crystal Structure Analysis :
- The compound 4-[(E)-(2,4-Difluorophenyl)(hydroxyimino)methyl]piperidinium picrate, which is closely related to N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, has been studied for its crystal structure. It exhibits significant hydrogen-bond interactions in its crystal packing, contributing to the understanding of molecular interactions and stability in similar compounds (Jasinski et al., 2009).
Medicinal Chemistry Applications :
- Research on carboximidamides linked with pyrimidine moiety, closely related to the compound , has shown potential for anti-hyperglycemic effects. These compounds could be used as therapeutic agents against diseases like diabetes (Moustafa et al., 2021).
- Piperidine derivatives, including compounds similar to N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide, have been explored for their potential as NR1/2B NMDA receptor antagonists, which could be significant in treating conditions like migraine (Zhou et al., 1999).
Chemical Synthesis and Materials Science :
- Novel synthesis methods for piperidine derivatives have been developed, demonstrating the versatility and importance of these compounds in chemical synthesis and potentially leading to new materials or pharmaceuticals (Chun, 2000).
Future Directions
properties
IUPAC Name |
N'-hydroxy-2-(piperidin-1-ylmethyl)benzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c14-13(15-17)12-7-3-2-6-11(12)10-16-8-4-1-5-9-16/h2-3,6-7,17H,1,4-5,8-10H2,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAZWKAPUIFMKEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-hydroxy-2-[(piperidin-1-yl)methyl]benzene-1-carboximidamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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